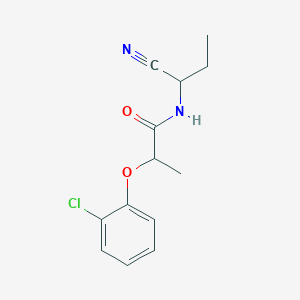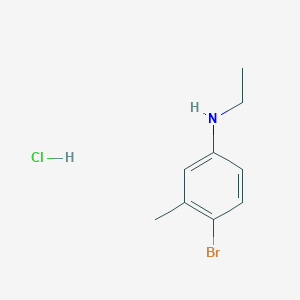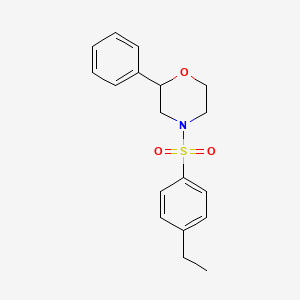
2-(1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves novel methodologies and improvements in yield and selectivity. For instance, a novel process developed for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride from phenethylamine achieved an overall yield of 53% through optimization of reagents and purification techniques (Feng Ta, 2013). Additionally, the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives via 1,3-dipolar cycloadditions demonstrates the potential for creating enantiomerically pure compounds, showcasing the diversity in synthetic approaches (J. L. García Ruano et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed intricate details about their configuration and conformation. For instance, the study of the crystal structure of a related compound highlighted the orientation of phenyl rings relative to the isoquinoline group, providing insights into molecular interactions and stability (J. Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives are diverse, including cycloadditions and chlorination reactions. For example, the chlorination of pyrrolo[2,1-a]isoquinoline derivatives using POCl3 as the chlorine source demonstrates the reactivity and potential for functionalization of these compounds (H. Cui & Xiao-Hui Chen, 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in various environments. The detailed crystallographic analysis provides information on hydrogen bonding and molecular packing, which affects solubility and melting points (J. Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and affinity towards various reagents, are key to their application in synthesis and as intermediates. Studies on the reactivity of tetrahydroisoquinoline derivatives with aryldiazonium tetrafluoroborates and sulfur dioxide illustrate the versatility and potential for creating sulfonated derivatives (Yuanyuan An & Jie Wu, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-16-5-6-18(21)19(11-16)26(24,25)23-10-8-17(13-23)22-9-7-14-3-1-2-4-15(14)12-22/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERYBLTWVWEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)





![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)


